molecular formula C24H28N4O4 B4510849 N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4510849
M. Wt: 436.5 g/mol
InChI Key: NPYYOZQQFSOOPA-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the piperidine and benzyl groups. Common reagents used in these reactions include:

    Quinazolinone precursors: such as anthranilic acid derivatives.

    Piperidine derivatives:

    Benzyl halides: for the benzylation step.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form different quinazolinone derivatives.

    Reduction: to modify the functional groups and potentially alter biological activity.

    Substitution: reactions where different substituents can be introduced to the molecule.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various quinazolinone derivatives with altered biological properties.

Scientific Research Applications

    Chemistry: as a building block for synthesizing more complex molecules.

    Biology: for studying cellular processes and interactions.

    potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: as a precursor for manufacturing pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: where the compound binds to and inhibits the activity of certain enzymes.

    Receptor modulation: affecting the function of cellular receptors.

    Signal transduction pathways: altering cellular signaling and response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: such as 2-methyl-4(3H)-quinazolinone.

    Piperidine derivatives: like 1-benzylpiperidine.

    Benzylated compounds: including benzylamine derivatives.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-21-12-19-20(13-22(21)32-2)25-16-28(24(19)30)15-23(29)26-18-8-10-27(11-9-18)14-17-6-4-3-5-7-17/h3-7,12-13,16,18H,8-11,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYOZQQFSOOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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